molecular formula C28H25N3O3S B2490411 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 866348-84-7

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2490411
CAS RN: 866348-84-7
M. Wt: 483.59
InChI Key: DOUYZLWKDBUSGI-UHFFFAOYSA-N
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Description

“2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide” is a compound that belongs to a class of chemicals known for their complex molecular structures, which often contain multiple fused rings. Such compounds have been studied for various applications in medicinal and materials chemistry due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar chromeno[2,3-d]pyrimidin-4-yl derivatives typically involves multistep reactions starting from simpler molecules. For instance, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative was synthesized using a catalyzed reaction involving 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol for 6 hours (Yin & Song, 2022).

Molecular Structure Analysis

These compounds typically exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring being inclined to the benzene ring. This is evident in compounds with similar structures, where an intramolecular N—H⋯N hydrogen bond stabilizes the folded conformation (Subasri et al., 2016).

Scientific Research Applications

Heterocyclic Synthesis

Research has focused on the synthesis of new derivatives through reactions that yield polyfunctionally substituted heterocyclic compounds, such as thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidines. These processes involve treating specific compounds with acetic anhydride or acid chloride to produce various derivatives, illustrating the compound's versatility in creating complex molecules with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).

Antimicrobial and Anti-inflammatory Activities

Studies have also synthesized novel series of derivatives demonstrating significant antimicrobial, anti-inflammatory, and analgesic activities. These findings suggest that these compounds could serve as a basis for developing new therapeutic agents (Rajanarendar et al., 2012).

Catalyst-Free Synthesis

The catalyst-free synthesis of diversely substituted compounds under ambient conditions has been achieved, highlighting an eco-friendly and efficient method for producing pharmaceutically relevant molecules. This approach emphasizes the potential for sustainable and green chemistry applications (Brahmachari & Nayek, 2017).

Radiosynthesis for Imaging

Additionally, the compound has been used in the radiosynthesis of selective radioligands for imaging with positron emission tomography (PET), indicating its utility in diagnostic medicine and research into neurodegenerative diseases (Dollé et al., 2008).

Synthesis and Characterization for Anticancer Evaluation

There is also interest in synthesizing and characterizing new compounds for anticancer evaluation, with some derivatives showing cytotoxicity activity against specific cancer cell lines. This application demonstrates the compound's potential in cancer research and therapy development (Sherif & Yossef, 2013).

Safety And Hazards

The safety and hazards associated with this compound are not known due to the lack of specific information. It is always important to handle chemical compounds with care and follow appropriate safety protocols .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of related compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-33-23-15-9-13-20-16-21-27(34-25(20)23)30-26(19-11-5-4-6-12-19)31-28(21)35-17-24(32)29-22-14-8-7-10-18(22)2/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYZLWKDBUSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide

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